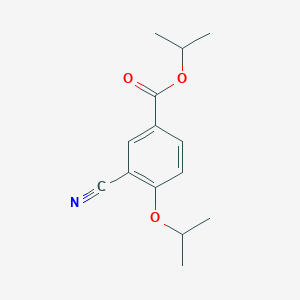![molecular formula C13H15N3 B2414628 5-[(1R,2R)-2-Methylcyclopropyl]-2-Phenylpyrazol-3-amin CAS No. 2059917-84-7](/img/structure/B2414628.png)
5-[(1R,2R)-2-Methylcyclopropyl]-2-Phenylpyrazol-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with a phenyl group and a methylcyclopropyl group, which imparts distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Methylcyclopropyl Group: The methylcyclopropyl group can be attached through cyclopropanation reactions involving diazo compounds and alkenes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds with various functional groups.
Wirkmechanismus
The mechanism of action of 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazole
- 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-ol
- 5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-carboxylic acid
Uniqueness
5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylcyclopropyl group enhances its stability and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-[(1R,2R)-2-methylcyclopropyl]-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-7-11(9)12-8-13(14)16(15-12)10-5-3-2-4-6-10/h2-6,8-9,11H,7,14H2,1H3/t9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAZCFZYJSBEE-MWLCHTKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NN(C(=C2)N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1C2=NN(C(=C2)N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5h,6h,7h-Cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B2414548.png)

![7-bromo-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B2414550.png)

![methyl 2-[2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B2414553.png)




![3-Chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2414560.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2414561.png)


